Cas no 77809-89-3 (1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI))
![1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI) structure](https://fr.kuujia.com/scimg/cas/77809-89-3x500.png)
77809-89-3 structure
Nom du produit:1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI)
1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI)
- 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydr
- 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aa,4b,4aa,10b,11a,11ab,11ba)-(-)-
- Euglobal V
- Euglobal Ⅴ
- 77809-89-3
- 5,7-dihydroxy-10,13,13,17-tetramethyl-9-(2-methylpropyl)-2-oxapentacyclo[8.7.2.01,11.03,8.012,14]nonadeca-3,5,7-triene-4,6-dicarbaldehyde
- CHEBI:175632
- DTXSID201098256
- 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde, 1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-, (1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)-
-
- Piscine à noyau: 1S/C28H38O5/c1-14(2)11-19-20-23(32)16(12-29)22(31)17(13-30)24(20)33-28-10-9-27(19,6)25(28)21-18(26(21,4)5)8-7-15(28)3/h12-15,18-19,21,25,31-32H,7-11H2,1-6H3
- La clé Inchi: BIAFCXUFUQOOMP-UHFFFAOYSA-N
- Sourire: CC12CCC3(C(CCC4C(C)(C)C4C13)C)OC1C(=C(O)C(C=O)=C(O)C=1C2CC(C)C)C=O
Propriétés calculées
- Qualité précise: 454.27192431g/mol
- Masse isotopique unique: 454.27192431g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 4
- Complexité: 808
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 7
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 83.8Ų
- Le xlogp3: 7.1
1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI) Littérature connexe
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
77809-89-3 (1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI)) Produits connexes
- 73-24-5(Adenine)
- 1042815-12-2(3-(3-fluorophenyl)butanoic acid)
- 2138359-34-7(1-3-(aminomethyl)-3-fluoroazetidin-1-ylpropan-1-one)
- 1933679-70-9((1S)-2-amino-1-{bicyclo2.2.1heptan-2-yl}ethan-1-ol)
- 946380-96-7(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide)
- 1805303-90-5(2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine)
- 1261534-92-2(2-(2-Amino-6-(trifluoromethyl)benzoyl)pyridine)
- 1521-39-7(2,3-Dimethoxybenzamide)
- 2172220-83-4(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidomethyl}pentanoic acid)
- 2219408-79-2(tert-butyl N-2-bromo-6-(2-methyloxiran-2-yl)phenylcarbamate)
Fournisseurs recommandés
Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
